molecular formula C17H10Cl4N2O2 B8368897 2,2-Dichloro-N-[3-[5-(2,6-dichlorophenyl)-3-isoxazolyl]phenyl]Acetamide

2,2-Dichloro-N-[3-[5-(2,6-dichlorophenyl)-3-isoxazolyl]phenyl]Acetamide

Cat. No. B8368897
M. Wt: 416.1 g/mol
InChI Key: JHVNVXFBEIBOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-N-[3-[5-(2,6-dichlorophenyl)-3-isoxazolyl]phenyl]Acetamide is a useful research compound. Its molecular formula is C17H10Cl4N2O2 and its molecular weight is 416.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dichloro-N-[3-[5-(2,6-dichlorophenyl)-3-isoxazolyl]phenyl]Acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-N-[3-[5-(2,6-dichlorophenyl)-3-isoxazolyl]phenyl]Acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H10Cl4N2O2

Molecular Weight

416.1 g/mol

IUPAC Name

2,2-dichloro-N-[3-[5-(2,6-dichlorophenyl)-1,2-oxazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C17H10Cl4N2O2/c18-11-5-2-6-12(19)15(11)14-8-13(23-25-14)9-3-1-4-10(7-9)22-17(24)16(20)21/h1-8,16H,(H,22,24)

InChI Key

JHVNVXFBEIBOGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C2=NOC(=C2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Aminophenyl)-5-(2,6-dichlorophenyl)isoxazole (60 mg, 0.2 mmol) was dissolved in anhydrous tetrahydrofuran (10 mL) with triethylamine (33 mL, 0.24 mmol). The mixture was cooled in an ice-bath under nitrogen, then a solution of dichloroacetyl chloride (23 mL, 0.24 mmol) in anhydrous tetrahydrofuran (5 mL) was added dropwise. After the addition was completed the ice-bath was removed and the mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed successively with water and brine. The ethyl acetate solution was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting solid was purified by column chromatography on silica gel, eluting with 8:2 hexanes-ethyl acetate. The appropriate fractions were combined to give the title compound as a tan solid, 74 mg.
Name
3-(3-Aminophenyl)-5-(2,6-dichlorophenyl)isoxazole
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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